

# Application of RO495 (TYK2 Inhibitor) in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | RO495   |           |
| Cat. No.:            | B597900 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin. The pathogenesis of psoriasis is complex, with the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis playing a central role. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, is a key signaling molecule downstream of several cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons. Upon cytokine binding to their receptors, TYK2 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This signaling cascade is crucial for the differentiation and function of Th1 and Th17 cells, which produce proinflammatory cytokines that drive the psoriatic phenotype.

**RO495** has been identified as a potent inhibitor of TYK2, with a reported IC50 of 1.5 nM in cell-based assays. By targeting TYK2, **RO495** is expected to modulate the downstream signaling of key pro-inflammatory cytokines, thereby representing a promising therapeutic strategy for psoriasis. These application notes provide an overview of the use of **RO495** and other selective TYK2 inhibitors in relevant in vitro and in vivo psoriasis research models. The data presented is a synthesis from studies on selective TYK2 inhibitors, such as deucravacitinib (BMS-986165), which serve as a surrogate for the expected effects of **RO495**.



### **Data Presentation**

The efficacy of selective TYK2 inhibitors has been demonstrated in numerous clinical trials for moderate-to-severe plaque psoriasis. The following tables summarize the key clinical and molecular endpoints.

Table 1: Clinical Efficacy of Selective TYK2 Inhibitors in Plaque Psoriasis (16-week data)

| Endpoint                                          | Placebo  | Apremilast (30 mg<br>BID) | Deucravacitinib (6<br>mg QD) |
|---------------------------------------------------|----------|---------------------------|------------------------------|
| PASI 75 Response<br>Rate                          | 12.7%[1] | 35.1%[1]                  | 58.7%[1]                     |
| PASI 90 Response<br>Rate                          | N/A      | 18%                       | 32%[2]                       |
| PASI 100 Response<br>Rate                         | 1%[2]    | N/A                       | 10-14%[2]                    |
| sPGA 0/1<br>(Clear/Almost Clear)<br>Response Rate | 9.4%[1]  | 40.2%[1]                  | 53.6%[1]                     |

PASI 75/90/100: Percentage of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index score. sPGA: static Physician's Global Assessment.

Table 2: Molecular and Cellular Effects of Selective TYK2 Inhibition



| Biomarker                  | Effect of TYK2 Inhibition                  | Reference |
|----------------------------|--------------------------------------------|-----------|
| IL-17A                     | Reduced by 47-50% in psoriatic skin        | [3][4]    |
| IL-19                      | Reduced by 72% in psoriatic skin           | [3][4]    |
| Beta-defensin              | Reduced by 81-84% in psoriatic skin        | [3][4]    |
| IL-23 Pathway Genes        | Normalized towards non-<br>lesional levels | [5][6]    |
| Type I IFN Pathway Genes   | Normalized towards non-<br>lesional levels | [5][6]    |
| Keratin-16                 | Approached non-lesional levels             | [6]       |
| Keratinocyte Proliferation | Suppressed in vitro                        | [7]       |

## **Signaling Pathway**

The diagram below illustrates the central role of TYK2 in the IL-23/IL-17 signaling axis in psoriasis and the mechanism of action for a TYK2 inhibitor like **RO495**.





Click to download full resolution via product page

TYK2 Signaling Pathway in Psoriasis.

# **Experimental Protocols**

# In Vitro Model: Cytokine-Stimulated Human Keratinocytes

This protocol describes an in vitro model to assess the anti-inflammatory effects of **RO495** on human keratinocytes, a key cell type in the pathogenesis of psoriasis.

#### 1. Cell Culture:

- Culture primary normal human epidermal keratinocytes (NHEK) or the HaCaT cell line in appropriate keratinocyte growth medium.
- Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.
- 2. Psoriasis-like Inflammation Induction:



- Starve the cells in basal medium for 4-6 hours prior to stimulation.
- Prepare a pro-inflammatory cytokine cocktail (e.g., IL-17A, IL-22, TNF- $\alpha$ , and IL-1 $\alpha$ ) to mimic the psoriatic microenvironment.
- Treat the cells with the cytokine cocktail to induce a psoriasis-like phenotype, characterized by the upregulation of inflammatory genes.

#### 3. RO495 Treatment:

- Prepare stock solutions of **RO495** in a suitable solvent (e.g., DMSO).
- Pre-treat the keratinocytes with varying concentrations of **RO495** (e.g., 1 nM to 1  $\mu$ M) for 1-2 hours before adding the cytokine cocktail.
- Include a vehicle control (DMSO) and a positive control (e.g., a known JAK inhibitor).

#### 4. Endpoint Analysis:

- Gene Expression Analysis (qPCR): After 24-48 hours of treatment, lyse the cells and extract total RNA. Perform reverse transcription and quantitative PCR to measure the mRNA levels of psoriasis-associated genes such as IL8, S100A7, and DEFB4A.
- Protein Analysis (ELISA/Western Blot): Collect the cell culture supernatant to measure the secretion of pro-inflammatory cytokines and chemokines (e.g., IL-8) using ELISA. Cell lysates can be used for Western blot analysis to assess the phosphorylation status of STAT3.
- Cell Proliferation Assay: To assess the effect on keratinocyte hyperproliferation, perform a BrdU incorporation assay or a CCK-8 assay after 48-72 hours of treatment.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. medscape.com [medscape.com]







- 2. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis
  PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 5. Deucravacitinib for the Treatment of Psoriatic Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and clinical effects of selective tyrosine kinase 2 inhibition with deucravacitinib in psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical TYK2 inhibitor ameliorates psoriasis-like dermatitis via the AKT-SP1-NGFR-AP1 pathway in keratinocytes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of RO495 (TYK2 Inhibitor) in Psoriasis Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597900#application-of-ro495-in-psoriasis-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com